molecular formula C16H14N4OS B7463729 N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide

Cat. No. B7463729
M. Wt: 310.4 g/mol
InChI Key: ZSNIXVMKTQKFAD-UHFFFAOYSA-N
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Description

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide, also known as TBN-PA-1, is a chemical compound that has been the subject of much scientific research due to its potential applications in the field of biochemistry and pharmacology.

Scientific Research Applications

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide has been the subject of much scientific research due to its potential applications in the field of biochemistry and pharmacology. One area of research has focused on the compound's ability to inhibit the activity of a protein called tankyrase, which is involved in a variety of cellular processes, including cell division and DNA repair. Inhibition of tankyrase activity has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.

Mechanism of Action

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide inhibits the activity of tankyrase by binding to a specific domain of the protein, known as the ankyrin repeat domain. This binding prevents the protein from interacting with its target proteins, which leads to a disruption of cellular processes such as cell division and DNA repair.
Biochemical and Physiological Effects
In addition to its effects on tankyrase activity, N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide has been shown to have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to enhance the activity of certain immune cells. Additionally, N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide has been shown to have anti-inflammatory effects, which may have potential applications in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide is its specificity for tankyrase, which makes it a useful tool for studying the role of this protein in cellular processes. Additionally, the compound has been shown to have relatively low toxicity in vitro and in vivo, which makes it a potentially useful therapeutic agent. However, one limitation of N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide is its relatively low solubility in water, which may limit its usefulness in certain experimental settings.

Future Directions

There are many potential future directions for research on N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide. One area of research could focus on developing more efficient synthesis methods for the compound, which could make it more widely available for use in research and potential therapeutic applications. Another area of research could focus on identifying other proteins that N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide may interact with, which could provide insight into the compound's broader effects on cellular processes. Additionally, further research could be done to explore the potential therapeutic applications of N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide in the treatment of cancer and other diseases.

Synthesis Methods

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-nitropyridine with 2-aminothiophenol in the presence of a base, such as potassium carbonate, followed by reduction with hydrogen gas over a palladium catalyst. Another method involves the reaction of 2-aminopyridine with 2-chloro-4-nitrothiophene in the presence of a base, followed by reduction with hydrogen gas over a palladium catalyst.

properties

IUPAC Name

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(10-5-7-17-8-6-10)20-14-13-11-3-1-2-4-12(11)22-16(13)19-9-18-14/h5-9H,1-4H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNIXVMKTQKFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide

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